molecular formula C15H15NO3S B6418720 [methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 387854-49-1

[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B6418720
CAS No.: 387854-49-1
M. Wt: 289.4 g/mol
InChI Key: DUSKWTGUOZDAPE-UHFFFAOYSA-N
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Description

[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves the reaction of methyl 5-methylthiophene-2-carboxylate with methyl(phenyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carbamoyl group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methylthiophene-2-carboxylate: Lacks the carbamoyl group, making it less versatile in terms of chemical reactivity.

    Phenylcarbamoyl derivatives: Similar in structure but may have different electronic properties due to the absence of the thiophene ring.

Uniqueness

[methyl(phenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is unique due to the presence of both the thiophene ring and the carbamoyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-8-9-13(20-11)15(18)19-10-14(17)16(2)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSKWTGUOZDAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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